![molecular formula C17H21NO4S B2835207 Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706206-06-5](/img/structure/B2835207.png)
Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Bioactivity of Related Compounds
Research has shown that derivatives of cyclohexenone and cyclopentenone, similar to Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, possess potent scavenging activities. For instance, certain cyclohexenone derivatives exhibited strong ABTS scavenging activities, indicating potential antioxidant properties (Wang et al., 2015).
Synthesis Applications
A study explored the one-pot synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, a compound with a structure related to the query compound. This synthesis utilized ultrasound irradiation, resulting in higher yields and a more environmentally friendly process (Song et al., 2015).
Reactions with Other Compounds
Cyclohexanone, a compound structurally related to Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, reacts with various reagents to form new compounds. For example, reactions with lawesson Reagent produced new spiro-trithiaphosphorines and thioketones (Scheibye et al., 1982).
Potential Pharmacological Activity
The preparation of novel acylguanidines, which can be synthesized from similar cyclohexenone derivatives, may exhibit potential H2-blocking activity. This suggests a potential route for synthesizing compounds with pharmacological relevance (Hanaee & Rashidi, 1990).
Development of Synthesis Methods
Advances in the synthesis of substituted azetidinones derived from compounds structurally related to Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone have been made, indicating potential for development of new chemical entities (Jagannadham et al., 2019).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-3,7-10,13,16H,4-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBCRURJVHSFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone |
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